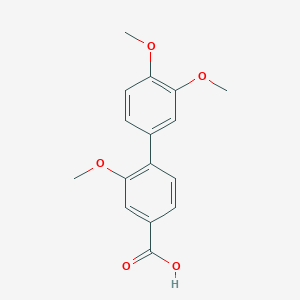

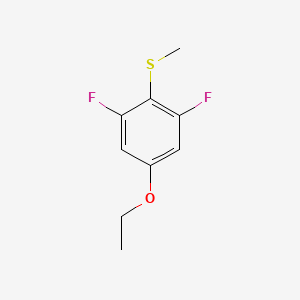

2-Fluoro-4-(4-methylphenyl)-pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

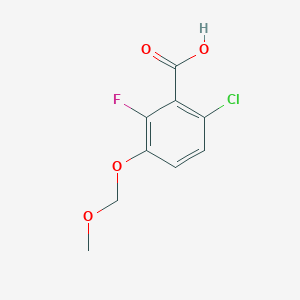

The closest compounds I found are 2-Fluoro-4-methylphenylboronic acid and 2-fluoro-4-methylphenol . These are boronic acid and phenol compounds respectively, containing a fluorine atom and a methyl group attached to a phenyl ring . They are used as building blocks in organic synthesis .

Molecular Structure Analysis

The molecular structure of these compounds can be represented by the formulae FC6H3(CH3)B(OH)2 for 2-Fluoro-4-methylphenylboronic acid and C7H7FO for 2-fluoro-4-methylphenol .Chemical Reactions Analysis

Again, while specific reactions involving “2-Fluoro-4-(4-methylphenyl)-pyridine” are not available, 2-Fluoro-4-methylphenylboronic acid has been used as a reactant in water-accelerated Pd-Catalyzed Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis

2-Fluoro-4-methylphenylboronic acid is a solid with a melting point of 228-233 °C . 2-fluoro-4-methylphenol is also a solid .Aplicaciones Científicas De Investigación

Supramolecular Assemblies and Molecular Interactions

Research into the structural properties of compounds related to 2-Fluoro-4-(4-methylphenyl)-pyridine reveals insights into how substituents like fluorine and methyl groups influence molecular interactions. In one study, the replacement of a fluorine atom with a methyl group in a related compound shifted the type of weak interactions from C-H...F to C-H...π, highlighting the role of these interactions in forming stable supramolecular assemblies. This research can have implications for the design of new materials and pharmaceuticals by understanding how molecular modifications affect their supramolecular structure and stability (Chopra, Mohan, Vishalakshi, & Guru Row, 2006).

Fluorescent Sensing Applications

Derivatives of this compound have been explored for their potential in fluorescent sensing applications. A study on low-molecular-weight fluorescent sensors based on a pyridine-pyridone core structure, which is similar to this compound, demonstrated that these compounds could be used to detect Zn2+ ions in living cells. This has potential applications in bioimaging and environmental monitoring, where sensitive and selective detection of metal ions is crucial (Hagimori, Mizuyama, Tominaga, Mukai, & Saji, 2015).

Polymer Science

In the field of polymer science, a diamine monomer containing a pyridine group, akin to this compound, was synthesized for the development of new polyimides. These polyimides exhibited high glass transition temperatures and thermal stability, making them suitable for high-performance materials used in electronics, aerospace, and automotive industries. The study underscores the importance of pyridine derivatives in designing polymers with enhanced thermal and mechanical properties (Wang, Liou, Liaw, & Huang, 2008).

Catalysis and Organic Synthesis

Fluorinated pyridine derivatives, including those related to this compound, have been utilized in catalysis and organic synthesis. For instance, fluorinated sterically bulky mononuclear and binuclear 2-iminopyridylnickel halides have been developed for ethylene polymerization. The study provides insights into how ligand frameworks and substituents influence the catalytic activity and the properties of the resulting polyethylene, which is critical for tailoring materials for specific applications (Zhang, Lin, Liu, Ye, Liang, & Sun, 2021).

Analytical Chemistry

In analytical chemistry, pyridine derivatives have been engineered as chemosensors for metal ions, demonstrating the versatility of these compounds in environmental monitoring and healthcare diagnostics. A study on tuning the sensitivity of a simple hydrazone for selective fluorescent "turn on" chemo-sensing of Al3+ highlights the potential of pyridine-based compounds in detecting metal ions with high selectivity and sensitivity, which is vital for tracking metal ion levels in biological systems and the environment (Rahman, Ali, Khalil, Guo, Zhang, Wang, Li, & Zhang, 2017).

Safety and Hazards

Propiedades

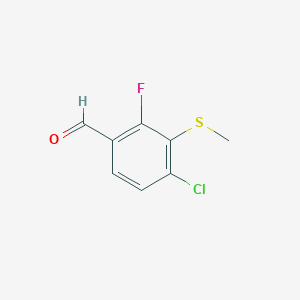

IUPAC Name |

2-fluoro-4-(4-methylphenyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJPDSBDSHIFSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.